molecular formula C22H16FN5OS B308313 2-fluorobenzyl [6-(3-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl] sulfide

2-fluorobenzyl [6-(3-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl] sulfide

Cat. No.: B308313
M. Wt: 417.5 g/mol
InChI Key: QIYJLIZVPCVEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluorobenzyl [6-(3-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl] sulfide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

The synthesis of 2-fluorobenzyl [6-(3-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl] sulfide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

2-fluorobenzyl [6-(3-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl] sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple heteroatoms (nitrogen, oxygen, sulfur) allows for diverse binding interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar compounds include other heterocyclic structures such as:

Compared to these compounds, 2-fluorobenzyl [6-(3-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl] sulfide offers a unique combination of functional groups that can provide distinct chemical and biological properties.

Properties

Molecular Formula

C22H16FN5OS

Molecular Weight

417.5 g/mol

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C22H16FN5OS/c23-17-9-3-1-6-15(17)13-30-22-26-21-19(27-28-22)16-8-2-4-10-18(16)25-20(29-21)14-7-5-11-24-12-14/h1-12,20,25H,13H2

InChI Key

QIYJLIZVPCVEFZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CN=CC=C5)N=N2)F

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CN=CC=C5)N=N2)F

Origin of Product

United States

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